2-(5-Phenylthiophen-2-yl)propanoic acid
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Overview
Description
2-(5-Phenylthiophen-2-yl)propanoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated thiophene under palladium catalysis. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
2-(5-Phenylthiophen-2-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Phenylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects . The compound’s structure allows it to interact with biological membranes and proteins, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetic acid: Another thiophene derivative with similar structural features but different biological activities.
3-Phenylpropanoic acid: A compound with a phenyl group attached to a propanoic acid moiety, used in different applications.
Uniqueness
2-(5-Phenylthiophen-2-yl)propanoic acid is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
1783541-29-6 |
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Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(5-phenylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12O2S/c1-9(13(14)15)11-7-8-12(16-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15) |
InChI Key |
WJULRKXZMLSTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(S1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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